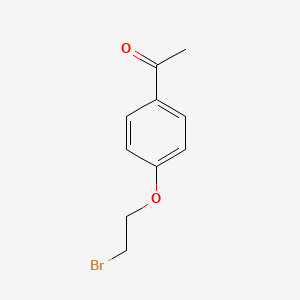

1-(4-(2-Bromoethoxy)phenyl)ethanone

Overview

Description

“1-(4-(2-Bromoethoxy)phenyl)ethanone” is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.1 .

Synthesis Analysis

The synthesis of similar compounds involves the use of p-methyl acetophenone dissolved in dry acetonitrile. Under the protection of argon, N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are added. The mixture is then refluxed at 95°C for 8 hours under the protection of argon. After cooling to room temperature, the solvent is dried under reduced pressure. The residue is dissolved in methylene chloride, and the organic phase is washed successively with 2M aqueous hydrochloric acid, saturated aqueous sodium hydrogencarbonate, and saturated brine, then dried over anhydrous sodium sulfate and the solvent is dried under reduced pressure .Physical And Chemical Properties Analysis

“1-(4-(2-Bromoethoxy)phenyl)ethanone” has a molecular weight of 243.1 . Other physical and chemical properties such as boiling point, melting point, and solubility are not directly available from the search results.Scientific Research Applications

Synthesis of Derivatives and Ligands :

- Synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety has been achieved through reactions involving similar compounds. Such derivatives exhibit potential in various chemical applications, including potential anticancer properties (Hessien, Kadah, & Marzouk, 2009).

- O-Aryloxime ether analogues were studied as ligands in palladium-catalyzed Suzuki–Miyaura coupling in water, highlighting their role in facilitating chemical reactions (Mondal & Bora, 2014).

Photoremovable Protecting Group for Carboxylic Acids :

- The compound has been used as a photoremovable protecting group for carboxylic acids, demonstrating its utility in the selective release of acids under specific conditions (Atemnkeng et al., 2003).

Chemical Synthesis Optimization :

- Improvement in the synthetic technology of similar compounds has been reported, showcasing advancements in the production efficiency and purity of related chemical entities (Yu-feng, 2013).

Crystal Structure and Analysis :

- The

Anti-inflammatory and Antimicrobial Activity :

- Certain phenyl dimer compounds, structurally related to 1-(4-(2-Bromoethoxy)phenyl)ethanone, have shown anti-inflammatory activities in vivo, highlighting their potential therapeutic applications (Singh et al., 2020).

- Synthesized derivatives have exhibited antimicrobial activity against various bacterial species, underlining the scope of these compounds in antimicrobial research (Dave et al., 2013).

Magnetic Properties and Cluster Science :

- Cobalt cubane clusters based on Schiff base ligands, which include structurally similar compounds, were explored for their magnetic properties and structural characteristics (Zhang et al., 2019).

Applications in Organic Chemistry :

- The compound and its analogues have been utilized in various organic synthesis reactions, such as the formation of pyrazoline compounds and thiazole derivatives, showcasing their versatility in organic chemistry (Hasan & Jaff, 2019); (Potikha et al., 2008).

Safety and Hazards

While specific safety and hazard information for “1-(4-(2-Bromoethoxy)phenyl)ethanone” is not directly available from the search results, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

1-[4-(2-bromoethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVRYBJTVILKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634176 | |

| Record name | 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-Bromoethoxy)phenyl)ethanone | |

CAS RN |

55368-24-6 | |

| Record name | 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

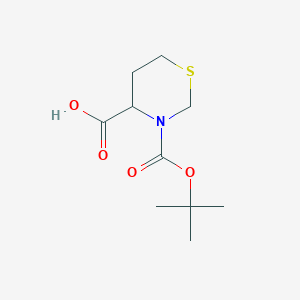

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.